molecular formula C12H21NO2 B2834130 N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide CAS No. 2288079-16-1

N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide

Cat. No. B2834130
CAS RN: 2288079-16-1
M. Wt: 211.305
InChI Key: AIOFWFCLBAGLKT-UHFFFAOYSA-N
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Description

N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic hypoxia-inducible factor (HIF) stabilization. HIF is a transcription factor that plays a crucial role in regulating cellular responses to hypoxia or low oxygen levels. DMOG has been shown to activate HIF pathways, leading to a range of physiological and biochemical effects.

Scientific Research Applications

N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has been extensively studied in scientific research, particularly in the fields of cancer, cardiovascular disease, and neurodegeneration. N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has been shown to induce HIF-1α stabilization, leading to increased angiogenesis, decreased inflammation, and increased tumor growth inhibition. N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has also been shown to improve cardiac function in animal models of heart failure and to protect against ischemic injury. In the field of neurodegeneration, N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has been shown to protect against neuronal cell death and to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α. By inhibiting PHD enzymes, N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, metabolism, and cell survival.
Biochemical and Physiological Effects:
N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has a range of biochemical and physiological effects, including increased angiogenesis, decreased inflammation, and improved cell survival. N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has been shown to induce the expression of vascular endothelial growth factor (VEGF), which plays a crucial role in promoting angiogenesis. N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide also decreases the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, leading to decreased inflammation. N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has also been shown to protect against cell death in a variety of cell types, including cardiac myocytes and neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide in lab experiments is its ability to mimic hypoxia-inducible factor stabilization without the need for hypoxia. This allows researchers to study the effects of HIF activation in a controlled environment. However, N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature. N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide also has a short half-life and may require frequent administration in experiments.

Future Directions

There are several future directions for N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide research, including the development of more potent and selective PHD inhibitors, the investigation of N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide in combination with other therapies, and the exploration of N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide in the treatment of other diseases, such as diabetes and obesity. Additionally, further studies are needed to fully understand the long-term effects and potential toxicity of N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide.

Synthesis Methods

N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-methyl-2-nitrosopropane with ethyl acrylate, followed by reaction with 2-(2-aminoethoxy)ethanol. Another method involves the reaction of 2-methyl-2-nitrosopropane with ethyl acrylate, followed by reaction with 2-(2-hydroxyethoxy)ethanol. Both methods involve the use of hazardous chemicals and require careful handling.

properties

IUPAC Name

N-[2-(5,5-dimethyloxan-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-4-11(14)13-8-6-10-5-7-12(2,3)9-15-10/h4,10H,1,5-9H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFWFCLBAGLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)CCNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide

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